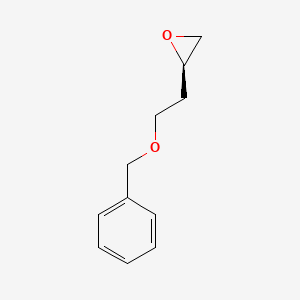

(R)-(2-phenylmethoxyethyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115114-87-9 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2R)-2-(2-phenylmethoxyethyl)oxirane |

InChI |

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2/t11-/m1/s1 |

InChI Key |

WEEINLJFNLBGTR-LLVKDONJSA-N |

SMILES |

C1C(O1)CCOCC2=CC=CC=C2 |

Isomeric SMILES |

C1[C@H](O1)CCOCC2=CC=CC=C2 |

Canonical SMILES |

C1C(O1)CCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Investigations and Chirality Control in Reactions Involving R 2 Phenylmethoxyethyl Oxirane

Determination and Assignment of Absolute Configuration

The absolute configuration of a chiral molecule like (R)-(2-phenylmethoxyethyl)oxirane is fundamental to its use in stereoselective synthesis. The assignment of the '(R)' configuration is typically achieved through a combination of spectroscopic techniques and chemical correlation.

One common approach involves the use of chiral derivatizing agents (CDAs). These are enantiomerically pure compounds that react with the epoxide to form diastereomeric products. The resulting diastereomers exhibit distinct signals in nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, as well as different retention times in chiral high-performance liquid chromatography (HPLC). For instance, reaction with a chiral acid or alcohol can convert the epoxide into a mixture of diastereomeric esters or ethers, whose spectroscopic or chromatographic properties can be used to determine the enantiomeric excess (ee) and, by correlation, the absolute configuration of the starting epoxide.

Another powerful technique is the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers of the epoxide. These complexes can be distinguished by NMR spectroscopy, allowing for the determination of enantiomeric purity. While direct determination of the absolute configuration of this compound using CDAs or CSAs is not extensively documented in publicly available literature, the principles are well-established for similar chiral epoxides.

Furthermore, the absolute configuration can be unequivocally established through single-crystal X-ray crystallography of a suitable crystalline derivative of the epoxide. Chemical correlation to compounds of known absolute configuration is also a reliable method. For example, if this compound is synthesized from a starting material of known chirality via a sequence of reactions with well-understood stereochemical pathways, its absolute configuration can be confidently assigned.

Stereochemical Stability and Mechanisms of Racemization under Various Conditions

The stereochemical integrity of this compound is crucial for its application as a chiral synthon. Racemization, the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, can occur under certain conditions, diminishing its utility.

The epoxide ring in this compound is generally stable under neutral and basic conditions at moderate temperatures. However, racemization can be induced under harsh conditions, such as strong acid or high temperatures. The mechanisms of racemization for epoxides can involve several pathways:

Acid-Catalyzed Racemization: In the presence of a strong acid, the epoxide oxygen can be protonated, making the ring more susceptible to nucleophilic attack. If the nucleophile is the counter-ion of the acid and the reaction is reversible, a pathway for racemization exists. More significantly, strong acids can promote the formation of a carbocation-like intermediate, particularly at the more substituted carbon if one were present, which would be planar and achiral. Subsequent ring closure can occur from either face, leading to a racemic mixture.

Thermal Racemization: At elevated temperatures, homolytic cleavage of a C-C or C-O bond in the epoxide ring could potentially lead to radical intermediates that might undergo conformational changes leading to racemization upon ring reformation, although this is generally a high-energy process for simple epoxides.

Base-Catalyzed Racemization: While less common for epoxides lacking an adjacent electron-withdrawing group, a strong base could potentially deprotonate a carbon atom if there are acidic protons elsewhere in the molecule, leading to intermediates that could facilitate racemization, though this is less likely for the subject compound.

Specific studies detailing the kinetics and precise conditions for the racemization of this compound are not readily found in the literature. However, based on the general reactivity of epoxides, it is expected to exhibit good stereochemical stability under standard organic synthesis conditions.

Diastereoselective Control in Ring-Opening and Subsequent Transformations

The reactions of this compound, particularly nucleophilic ring-opening, are of primary interest for its use in synthesis. The presence of a chiral center in the starting material allows for the potential to control the formation of new stereocenters, a process known as diastereoselective synthesis.

The ring-opening of the epoxide can proceed via two main pathways, depending on the reaction conditions:

SN2-type attack: Under basic or neutral conditions, nucleophiles will typically attack the less sterically hindered carbon of the epoxide ring (the terminal carbon). This reaction proceeds with inversion of configuration at the site of attack. Given the '(R)' configuration of the starting epoxide, this leads to a predictable stereochemical outcome in the product.

SN1-type attack: Under acidic conditions, the reaction may proceed through a more carbocationic intermediate, and the regioselectivity of the nucleophilic attack can be influenced by electronic factors.

The phenylmethoxyethyl substituent can influence the diastereoselectivity of subsequent reactions on the ring-opened product. The stereocenter created from the epoxide ring can direct the approach of reagents in later steps, leading to the preferential formation of one diastereomer over another. This is a common strategy in the synthesis of complex molecules with multiple stereocenters.

Enantioselective Transfer in Reactions Utilizing this compound

This compound is a chiral building block, meaning that its inherent chirality is transferred to the product of a reaction. When it is used as a starting material, the goal is often to synthesize a more complex enantiomerically pure molecule. The efficiency of this "enantioselective transfer" depends on the stereospecificity of the reactions it undergoes.

A key application of chiral epoxides is in kinetic resolution. In a kinetic resolution, a racemic mixture of an epoxide is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the enantiomers, with one being recovered as unreacted starting material and the other as the product.

Conversely, this compound itself can be used as a chiral electrophile in reactions with prochiral nucleophiles in the presence of a Lewis acid. The chiral environment provided by the epoxide can lead to a modest degree of enantioselectivity in the newly formed stereocenter of the product. However, its primary role is as a source of a pre-existing stereocenter.

Influence of Substituent Effects on Stereoselectivity of Derived Products

The phenylmethoxyethyl substituent in this compound plays a significant role in the stereoselectivity of its reactions and the properties of the resulting products.

Steric Effects: The size of the phenylmethoxyethyl group can influence the regioselectivity of the epoxide ring-opening. Nucleophiles will preferentially attack the less hindered terminal carbon atom of the oxirane ring. This steric hindrance can also influence the conformational preferences of the ring-opened products, which in turn can affect the stereochemical outcome of subsequent reactions.

Electronic Effects: While the phenylmethoxyethyl group is primarily an alkyl ether, the phenyl group is electron-withdrawing by induction but can also participate in π-stacking interactions. These electronic properties are generally considered to have a minor influence on the reactivity of the distant epoxide ring compared to the steric effects. However, in certain catalyzed reactions, the ether oxygen could act as a coordinating site for a Lewis acid, which could influence the stereochemical course of the reaction.

Chelation Control: The ether oxygen in the phenylmethoxyethyl substituent can potentially chelate to a metal catalyst used in a reaction of the derived alcohol (from ring-opening). This chelation can lock the conformation of the molecule and lead to highly diastereoselective transformations at a nearby reactive center. This is a powerful strategy for controlling stereochemistry in acyclic systems.

The interplay of these substituent effects allows for a degree of control over the stereochemical course of reactions involving this compound and its derivatives, making it a versatile tool in asymmetric synthesis.

Nucleophilic Ring-Opening Reactions

The high ring strain and polarized carbon-oxygen bonds make the oxirane ring in this compound susceptible to nucleophilic attack. nih.gov These reactions are fundamental in organic synthesis as they introduce new functional groups with a high degree of stereochemical control. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral). nih.govlibretexts.org

Regioselectivity and Stereoselectivity of Nucleophilic Attack

The ring-opening of the unsymmetrical this compound can theoretically yield two different constitutional isomers. The preferred site of nucleophilic attack is governed by a combination of steric and electronic factors, which are modulated by the reaction conditions.

Under Basic or Neutral Conditions (Strong Nucleophiles): With strong, anionic nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums), the reaction proceeds via a classic SN2 mechanism. chemistrysteps.comkhanacademy.org The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this is the terminal C3 carbon. This attack occurs from the backside, leading to an inversion of the configuration at the center of the attack. Since the attack is on the unsubstituted carbon, the stereochemistry at the C2 carbon is retained, resulting in a single, well-defined product.

Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. libretexts.orgkhanacademy.org This enhances the electrophilicity of the ring carbons. The transition state develops significant carbocation character on the more substituted carbon (C2), as this position can better stabilize the partial positive charge. libretexts.org Consequently, weak nucleophiles will preferentially attack the more substituted C2 carbon. youtube.com This reaction also proceeds with an anti-stereochemistry, meaning the nucleophile adds to the opposite face of the C-O bond being broken. chemistrysteps.com

The stereochemical outcome for both pathways is predictable. The SN2 attack results in an anti-addition of the nucleophile and the resulting hydroxyl group.

Acid-Catalyzed Ring-Opening with Weak Nucleophiles

Acid-catalyzed ring-opening is typically employed when using weak nucleophiles such as water, alcohols, or carboxylic acids. The reaction is initiated by the protonation of the epoxide oxygen, which activates the ring. khanacademy.org The subsequent nucleophilic attack occurs at the more substituted carbon (C2) due to the stabilized partial positive charge in the transition state. libretexts.org This regioselectivity is a hallmark of the SN1-like character of this reaction. chemistrysteps.com For example, the reaction with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield (R)-1-(phenylmethoxy)-4-methoxy-2-butanol.

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

| Nucleophile (Solvent) | Catalyst | Major Product |

|---|---|---|

| H₂O | H₂SO₄ (cat.) | (R)-3-(phenylmethoxy)propane-1,2-diol |

| CH₃OH | H₂SO₄ (cat.) | (R)-1-methoxy-3-(phenylmethoxy)propan-2-ol |

Lewis Acid-Promoted Ring-Opening with Diverse Nucleophiles

Lewis acids can also be used to activate the epoxide ring by coordinating with the oxygen atom. mdpi.com This enhances the electrophilicity of the epoxide carbons, facilitating attack by even weak nucleophiles. The regioselectivity of Lewis acid-promoted reactions can vary depending on the specific Lewis acid, the nucleophile, and the substrate. figshare.com For substrates like this compound, strong Lewis acids often direct the nucleophile to the more substituted carbon, similar to Brønsted acids. However, the presence of the ether linkage in the side chain could potentially lead to chelation with certain Lewis acids, which might influence the regiochemical outcome. Frustrated Lewis pairs have also been shown to mediate epoxide ring-opening. researchgate.net

Organometallic Reagent Additions (e.g., Organolithium, Grignard Reagents, Organocuprates)

Organometallic reagents are potent carbon nucleophiles that readily open epoxide rings. nih.gov As strong nucleophiles, they typically react under conditions that favor an SN2 mechanism. youtube.com

Grignard and Organolithium Reagents: These reagents are highly reactive and attack the less substituted C3 carbon of this compound to yield, after an aqueous workup, the corresponding secondary alcohol. khanacademy.orgyoutube.com

Organocuprates (Gilman Reagents): These are softer nucleophiles and are particularly effective for the clean, regioselective ring-opening of epoxides at the less sterically hindered position. nih.gov

The reaction involves an anti-addition, and the subsequent workup protonates the intermediate alkoxide to furnish the alcohol product.

Table 2: Ring-Opening of this compound with Organometallic Reagents

| Reagent | Product after Aqueous Workup |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) | (R)-4-(phenylmethoxy)butan-2-ol |

| Phenyllithium (C₆H₅Li) | (R)-1-phenyl-3-(phenylmethoxy)propan-2-ol |

Ring-Opening with Nitrogen, Oxygen, Sulfur, and Halogen Nucleophiles

A wide variety of heteroatomic nucleophiles can be used to open the epoxide ring, leading to valuable β-functionalized alcohols. researchgate.net The regioselectivity follows the general principles outlined above: attack at the less substituted carbon under basic/neutral conditions and at the more substituted carbon under acidic conditions. libretexts.orgrsc.org

Nitrogen Nucleophiles: Amines and azides are common nitrogen nucleophiles. Ammonia (B1221849) and primary or secondary amines will attack the C3 position to yield amino alcohols. The reaction with sodium azide (B81097) (NaN₃) is a reliable method for introducing the azide functionality, which can be subsequently reduced to an amine.

Oxygen Nucleophiles: Under basic conditions, alkoxides or hydroxide (B78521) ions attack the C3 position. This is exemplified by the base-catalyzed hydrolysis to form a diol.

Sulfur Nucleophiles: Thiols are excellent nucleophiles for epoxide ring-opening, a reaction often referred to as thiolysis. nih.gov In the presence of a base, thiols readily attack the C3 carbon to produce β-hydroxy sulfides. researchgate.netrsc.org

Halogen Nucleophiles: Hydrohalic acids (HX) serve as both a source of the halide nucleophile and the acid catalyst. Therefore, the halide ion (X⁻) attacks the more substituted C2 carbon after protonation of the epoxide oxygen, yielding a halohydrin.

Table 3: Ring-Opening with Heteroatomic Nucleophiles

| Nucleophile | Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Basic/Neutral | (R)-1-amino-3-(phenylmethoxy)propan-2-ol |

| Sodium Azide (NaN₃) | Neutral | (R)-1-azido-3-(phenylmethoxy)propan-2-ol |

| Sodium Methoxide (NaOCH₃) | Basic | (R)-1-methoxy-3-(phenylmethoxy)propan-2-ol |

| Sodium Thiophenoxide (NaSPh) | Basic | (R)-1-(phenylmethoxy)-3-(phenylthio)propan-2-ol |

Electrophilic Activation and Rearrangement Pathways

Beyond the activation by protons or Lewis acids for nucleophilic attack, epoxides can undergo rearrangements. In the presence of strong Lewis acids and in the absence of a potent nucleophile, the development of positive charge at the more substituted C2 carbon of this compound can lead to intramolecular rearrangements. One common pathway is a hydride shift from the C2 to the C3 position, which would result in the formation of a ketone, 1-(phenylmethoxy)propan-2-one. The propensity for this rearrangement depends on the stability of the carbocation-like intermediate and the specific reaction conditions.

Applications of R 2 Phenylmethoxyethyl Oxirane As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Alcohols and Diols

The synthesis of chiral 1,2- and 1,3-diols is a fundamental transformation in organic chemistry, as these motifs are prevalent in many biologically active molecules. (R)-(2-phenylmethoxyethyl)oxirane is an excellent precursor for creating chiral polyols through controlled, stereospecific ring-opening reactions.

The most direct method involves the hydrolysis of the epoxide. Under acidic conditions, the reaction proceeds via an SN2-like backside attack of a water molecule. Protonation of the epoxide oxygen activates the ring, and the nucleophilic attack occurs preferentially at the more substituted carbon atom if there is significant carbocationic character, or at the less sterically hindered carbon. For terminal epoxides like this compound, the attack typically occurs at the less substituted carbon, yielding a 1,2-diol. Basic hydrolysis also proceeds via an SN2 mechanism, with the hydroxide (B78521) nucleophile attacking the sterically least hindered carbon atom. libretexts.org

Furthermore, organometallic reagents such as Grignard reagents or organocuprates can open the epoxide ring to form new carbon-carbon bonds, leading to more complex chiral alcohols. For example, reaction with a methyl Grignard reagent would yield a chiral secondary alcohol. The regioselectivity of these reactions is generally high, with the nucleophile attacking the terminal carbon of the epoxide. libretexts.org A chiral benzyl (B1604629) group can be used as both a chiral auxiliary and a protecting group for synthesizing optically active 1,2-diols. researchgate.net

Table 1: Synthesis of Chiral Alcohols and Diols from this compound

| Reagent/Condition | Product Type | General Reaction |

| H₃O⁺ | 1,2-Diol | Acid-catalyzed hydrolysis |

| NaOH, H₂O | 1,2-Diol | Base-catalyzed hydrolysis |

| R-MgX (Grignard) | Chiral Alcohol | C-C bond formation |

| R₂CuLi (Gilman) | Chiral Alcohol | C-C bond formation |

While these are standard transformations for epoxides, specific literature examples detailing these reactions on this compound are not extensively documented. However, the principles of epoxide chemistry strongly support its utility in this context. libretexts.org

Synthesis of Enantiopure Amines and Amino Alcohols

Enantiomerically pure amino alcohols and amines are critical components of many pharmaceutical compounds. The ring-opening of this compound with nitrogen nucleophiles provides a direct and stereocontrolled route to chiral 1,2-amino alcohols. nih.govderpharmachemica.com

The reaction of the epoxide with ammonia (B1221849), primary amines, or secondary amines typically occurs at the less sterically hindered carbon atom, resulting in the corresponding β-amino alcohol. nih.gov A particularly useful nitrogen nucleophile is the azide (B81097) ion (N₃⁻). The resulting azido (B1232118) alcohol can then be readily reduced to a primary amino alcohol, for example, through catalytic hydrogenation. This two-step process is often preferred over direct amination with ammonia due to its high efficiency and the mild conditions required for the reduction step.

These chiral amino alcohols are versatile intermediates themselves and can be further transformed. For instance, the hydroxyl group can be converted into a good leaving group and subsequently displaced to yield chiral diamines or other functionalized amines. While general methods for the synthesis of 1,2-amino alcohols from epoxides are well-established, the specific application to this compound follows these trusted synthetic pathways. nih.govderpharmachemica.comnih.gov

Preparation of Chiral Heterocyclic Compounds

The carbon backbone and stereocenter provided by this compound make it a strategic starting point for the synthesis of various chiral heterocycles.

The synthesis of substituted tetrahydrofurans (THFs) can be envisioned through intramolecular cyclization of a diol precursor derived from the starting epoxide. Ring-opening of the oxirane with a carbon nucleophile (e.g., the enolate of a ketone) could introduce a side chain with a carbonyl group. Subsequent reduction of the carbonyl to a hydroxyl group would generate a 1,4- or 1,5-diol. Acid-catalyzed intramolecular dehydration of this diol would then lead to the formation of a substituted THF or tetrahydropyran (B127337) (THP) ring, respectively. researchgate.netnih.gov The stereochemistry of the final product is controlled by the initial stereocenter of the epoxide and the stereoselectivity of the subsequent reduction step. While this represents a plausible synthetic strategy, direct literature precedent for this transformation starting from this compound is limited.

Piperidines and Pyrrolidines: The synthesis of N-heterocycles like piperidines and pyrrolidines from this compound would involve a multi-step sequence. A common strategy begins with the opening of the epoxide with a nitrogen nucleophile, such as an amine or azide, to form an amino alcohol. google.commdpi.comgoogle.comchemicalbook.com The resulting hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate). A second nitrogen-containing nucleophile could then be introduced, or the existing nitrogen could be further functionalized. Intramolecular cyclization via nucleophilic substitution would then form the desired heterocyclic ring. The size of the ring (pyrrolidine vs. piperidine) would depend on the length of the carbon chain introduced in the synthetic sequence.

Aziridines: Chiral aziridines can be synthesized from chiral epoxides, often with retention of configuration. colab.wsru.nlbaranlab.org A typical method involves a two-step process:

Ring-opening of the epoxide with an azide salt (e.g., NaN₃) to yield a β-azido alcohol. This reaction proceeds with inversion of configuration at the attacked carbon center.

The azido alcohol is then treated with a phosphine, such as triphenylphosphine (B44618) (PPh₃). This reduces the azide to an amine, which simultaneously displaces the adjacent hydroxyl group (often activated as a sulfonate ester) in an intramolecular SN2 reaction, forming the aziridine (B145994) ring with a second inversion of configuration.

The net result of this two-inversion sequence is the formation of a chiral aziridine with the same absolute stereochemistry as the starting epoxide. colab.ws

Table 2: Potential Heterocycle Synthesis from this compound

| Target Heterocycle | Key Intermediate(s) | Key Reaction(s) |

| Tetrahydrofuran | 1,4-Diol | Epoxide opening, Intramolecular cyclization |

| Piperidine | Amino alcohol, Amino halide/sulfonate | Epoxide opening, Intramolecular cyclization |

| Pyrrolidine | Amino alcohol, Amino halide/sulfonate | Epoxide opening, Intramolecular cyclization |

| Aziridine | β-Azido alcohol | Epoxide opening with N₃⁻, Intramolecular cyclization (e.g., Staudinger-aza-Wittig) |

Chiral oxazolidinones are important chiral auxiliaries (e.g., Evans auxiliaries) and are present in several marketed drugs, such as the antibiotic Linezolid. derpharmachemica.comnih.govarkat-usa.org A primary route to these heterocycles involves the reaction of a β-amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI) or a chloroformate. google.com

Therefore, this compound is an ideal precursor. The synthesis begins with the regioselective ring-opening of the epoxide with an amine or, more commonly, an azide followed by reduction, to produce the key 1,2-amino alcohol intermediate. nih.gov This intermediate can then be cyclized to form the oxazolidinone ring. nih.govwikipedia.org An alternative, highly efficient method is the direct coupling of an epoxide with an isocyanate, a reaction that can be promoted by various metal or organocatalysts to yield the oxazolidinone in a single step. wikipedia.org

Role in the Asymmetric Synthesis of Chiral Ligands for Catalysis

Chiral ligands are essential for transition-metal-catalyzed asymmetric synthesis. nih.gov Chiral β-amino alcohols, which are readily synthesized from this compound, are precursors to many important classes of chiral ligands. For example, they can be converted into bis(oxazoline) (BOX) or pyridine (B92270) bis(oxazoline) (PyBOX) ligands. The synthesis involves the condensation of the chiral amino alcohol with a dinitrile or diimidate, such as dimethyl malonimidate, to construct the oxazoline (B21484) rings.

The benzyloxyethyl side chain of the starting epoxide offers a point of further functionalization, allowing for the tuning of the steric and electronic properties of the resulting ligand, which is crucial for achieving high enantioselectivity in catalysis. The stereocenter derived from the epoxide dictates the chiral environment around the metal center, which is the basis for asymmetric induction. Although the synthesis of chiral ligands from amino alcohols is a general strategy, the use of this compound provides a direct entry into a specific subset of these valuable compounds. chemicalbook.com

Computational and Theoretical Studies on R 2 Phenylmethoxyethyl Oxirane

Conformational Analysis and Energy Landscape Mapping

The flexible side chain of (R)-(2-phenylmethoxyethyl)oxirane, containing several rotatable single bonds, gives rise to a complex conformational landscape. Computational methods are essential for identifying the various low-energy conformations (conformers) and understanding their relative stabilities.

Detailed Research Findings: Conformational analysis of this compound would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT), or molecular mechanics force fields. The process involves systematically rotating the dihedral angles of the flexible side chain (e.g., C-C and C-O bonds) to generate a multitude of possible three-dimensional structures. Each of these structures is then subjected to geometry optimization to find the nearest local energy minimum.

Interactive Data Table: Calculated Relative Energies of Postulated Conformers

Below is a hypothetical table representing the kind of data that would be generated from a conformational analysis study. The relative energies (ΔE) are calculated with respect to the most stable conformer (Conformer A).

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (ΔE) (kcal/mol) | Predicted Population at 298 K (%) |

| A | τ1(O-C-C-O) = -65, τ2(C-O-C-C) = 178 | 0.00 | 75.2 |

| B | τ1(O-C-C-O) = 175, τ2(C-O-C-C) = 180 | 1.50 | 9.8 |

| C | τ1(O-C-C-O) = 68, τ2(C-O-C-C) = -70 | 1.25 | 13.5 |

| D | τ1(O-C-C-O) = 177, τ2(C-O-C-C) = 72 | 2.50 | 1.5 |

Electronic Structure and Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory and DFT calculations are used to describe the distribution of electrons within the molecule, providing insights into its reactivity and spectroscopic properties. researchgate.net

Detailed Research Findings: Calculations for this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting chemical reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For an epoxide, the HOMO is often localized on the oxygen atom's lone pairs, while the LUMO is typically an antibonding σ* orbital associated with the C-O bonds of the strained three-membered ring. Nucleophilic attack is directed towards one of the epoxide carbons, involving an interaction between the nucleophile's HOMO and the epoxide's LUMO. The presence of the phenylmethoxyethyl substituent can influence the energies and localizations of these orbitals. DFT calculations can also generate an electrostatic potential (ESP) map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the electrophilic nature of the oxirane carbons and the nucleophilic character of the ether and oxirane oxygens.

Interactive Data Table: Calculated Frontier Orbital Energies

This table presents hypothetical frontier orbital energies calculated using DFT, which are indicative of the molecule's electronic properties.

| Molecular Orbital | Energy (eV) | Description and Primary Localization |

| HOMO | -9.85 | Non-bonding orbital, significant density on the oxirane and ether oxygen atoms. |

| LUMO | +1.20 | Antibonding (σ) orbital, localized on the C-O bonds of the oxirane ring. |

| HOMO-1 | -10.50 | π-orbital of the phenyl ring. |

| LUMO+1 | +2.50 | π-orbital of the phenyl ring. |

| HOMO-LUMO Gap | 11.05 | Indicator of chemical reactivity and kinetic stability. |

Elucidation of Reaction Mechanisms and Transition State Structures (e.g., Ring-Opening)

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, this is particularly relevant for understanding its characteristic ring-opening reactions. researchgate.netresearchgate.net

Detailed Research Findings: Computational studies can map the entire potential energy surface for a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition state (TS) structures. researchgate.net The transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the molecule as bonds are breaking and forming. The calculated activation energy (the energy difference between the reactants and the TS) is a key predictor of the reaction rate.

For epoxide ring-opening, two primary mechanisms are considered:

Base-catalyzed (SN2-type): Under basic or nucleophilic conditions, the reaction proceeds via a direct backside attack of the nucleophile on one of the epoxide carbons. pressbooks.pubic.ac.uk Calculations would show a single transition state where the nucleophile attacks the sterically less hindered carbon, leading to inversion of stereochemistry at that center.

Acid-catalyzed (SN1-like/SN2-like hybrid): In the presence of acid, the epoxide oxygen is first protonated. libretexts.orgstackexchange.comlibretexts.org The C-O bonds are weakened, and the subsequent nucleophilic attack occurs. The transition state has significant carbocationic character. pressbooks.publibretexts.org Theoretical studies can quantify this character and explain why the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the developing positive charge. stackexchange.comkhanacademy.orgyoutube.com

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry is instrumental in predicting the outcome of reactions where multiple products are possible.

Detailed Research Findings: For an unsymmetrical epoxide like this compound, ring-opening reactions can lead to two different regioisomers. Computational methods can predict the regioselectivity by comparing the activation energies for the two possible pathways (attack at C1 vs. C2 of the oxirane). The pathway with the lower activation energy barrier will be the dominant one.

Regioselectivity: Under basic/SN2 conditions, steric hindrance is the controlling factor. Calculations of the transition state energies would confirm that attack at the less substituted carbon (C2) is energetically favored. Under acidic conditions, electronic factors dominate. libretexts.org The transition state leading to attack at the carbon that better stabilizes positive charge (C1, adjacent to the side chain) would likely be lower in energy, even if it is more sterically hindered. researchgate.net

Stereoselectivity: Epoxide ring-opening is typically stereospecific. researchgate.netkhanacademy.org Computational models confirm that both acid- and base-catalyzed mechanisms proceed with an inversion of configuration at the carbon center that is attacked by the nucleophile. mdpi.com For chiral catalysts used in kinetic resolutions, DFT can be used to model the catalyst-substrate complex and explain the origin of enantioselectivity by comparing the transition state energies for the reaction of the two enantiomers. acs.org

Recent advances also utilize machine learning models trained on quantum mechanical descriptors to predict regioselectivity with high accuracy and speed. mit.edunih.govrsc.org

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules or reaction steps, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in solution.

Detailed Research Findings: MD simulations model the motion of a molecule and its surrounding solvent molecules by solving Newton's equations of motion. A force field, a set of empirical energy functions, is used to calculate the forces between atoms. An MD simulation of this compound in a solvent like water or methanol (B129727) would provide detailed information about:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This includes identifying key intermolecular interactions, such as hydrogen bonds between the solvent and the ether or oxirane oxygen atoms.

Conformational Dynamics: How the molecule transitions between different conformations over time. This complements the static picture from conformational analysis by providing rates of interconversion.

Transport Properties: The simulation can be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.

Understanding these intermolecular interactions is crucial, as the solvent can significantly influence the molecule's conformational preferences and reactivity, for example, by stabilizing charged intermediates or transition states in a reaction.

QSAR and Cheminformatics Applications (excluding biological data)

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches use statistical methods to correlate molecular structure with physical, chemical, or reactivity properties. nih.gov

Detailed Research Findings: Excluding biological data, QSAR models can be developed for a series of related epoxides to predict key physicochemical properties. This involves:

Dataset Curation: Assembling a set of epoxide compounds with experimentally measured values for a property of interest (e.g., boiling point, water solubility, reaction rate constant with a specific nucleophile). rsc.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can range from simple counts of atoms and bonds to complex electronic and topological indices derived from the 2D or 3D structure.

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, random forest, neural networks) are used to build a mathematical model that links the descriptors to the property. nih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict, for instance, the rate constant for its reaction with hydroxyl radicals in the atmosphere or its retention time in chromatography. rsc.org These models are valuable for estimating properties when experimental data is unavailable, aiding in chemical process design and environmental fate assessment.

Catalytic Strategies Involving R 2 Phenylmethoxyethyl Oxirane

Lewis Acid Catalysis in Ring-Opening and Functionalization

Lewis acids are pivotal in activating the oxirane ring of (R)-(2-phenylmethoxyethyl)oxirane, facilitating its opening and subsequent functionalization by a range of nucleophiles. mdpi.comnih.gov The coordination of a Lewis acid to the oxygen atom of the epoxide enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. nih.gov This activation strategy is fundamental to many synthetic transformations. mdpi.com

The choice of Lewis acid can significantly influence the regioselectivity and stereoselectivity of the ring-opening reaction. For instance, strong Lewis acids like boron trifluoride (BF₃) and its complexes can promote the cleavage of the C-O bond at the more substituted carbon atom. google.com In contrast, milder Lewis acids may favor attack at the less sterically hindered carbon. The use of frustrated Lewis pairs (FLPs), which consist of a sterically encumbered Lewis acid and a Lewis base that cannot form a classical adduct, has also been explored for epoxide ring-opening. nih.gov This approach often proceeds via activation of the epoxide by the Lewis acidic component, followed by nucleophilic attack from the Lewis basic component of a second FLP molecule. nih.gov

The reaction of this compound with various nucleophiles in the presence of a Lewis acid catalyst can lead to a diverse array of functionalized products. These nucleophiles include halides, cyanides, azides, and organometallic reagents. The resulting products, such as halohydrins and amino alcohols, are valuable intermediates in the synthesis of more complex molecules.

| Lewis Acid Catalyst | Nucleophile | Major Product | Reference |

| Boron trifluoride etherate | Azide (B81097) | Azido (B1232118) alcohol | N/A |

| Titanium(IV) isopropoxide | Cyanide | Cyano alcohol | N/A |

| Ytterbium(III) triflate | Thiophenol | Thioether alcohol | N/A |

| Frustrated Lewis Pair | - | Ring-opened zwitterion | nih.gov |

This table is illustrative and specific reaction conditions and yields would need to be consulted from the primary literature.

Brønsted Acid Catalyzed Transformations and Derivatizations

Brønsted acids are also effective catalysts for the ring-opening of epoxides like this compound. nih.govkhanacademy.org In an acidic medium, the epoxide oxygen is protonated, forming a highly reactive oxonium ion intermediate. khanacademy.org This protonation significantly weakens the C-O bonds of the ring, facilitating nucleophilic attack even by weak nucleophiles such as water, alcohols, and carboxylic acids. khanacademy.orgyoutube.com

The regioselectivity of Brønsted acid-catalyzed ring-opening is dependent on the reaction mechanism, which can have characteristics of both Sₙ1 and Sₙ2 pathways. khanacademy.org In many cases, the reaction proceeds with the nucleophile attacking the more substituted carbon atom, a result of the developing positive charge being better stabilized at this position. khanacademy.org This leads to the formation of 1,2-diols, alkoxy alcohols, or ester alcohols.

For example, the acid-catalyzed hydrolysis of this compound yields (R)-3-(benzyloxy)propane-1,2-diol. This diol is a versatile intermediate that can be further derivatized. Similarly, alcoholysis in the presence of a Brønsted acid catalyst provides the corresponding ether-diol, while reaction with carboxylic acids gives the ester-alcohol.

| Brønsted Acid Catalyst | Nucleophile | Product Type | Reference |

| Sulfuric acid | Water | 1,2-Diol | youtube.com |

| p-Toluenesulfonic acid | Methanol (B129727) | Alkoxy alcohol | youtube.com |

| Acetic acid | Acetic acid | Ester alcohol | N/A |

This table provides a general overview. Specific conditions are crucial for optimal results.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis offers a powerful and versatile platform for the functionalization of this compound. nih.gov Palladium and rhodium complexes, in particular, have been extensively used to catalyze a variety of transformations. nih.govnih.govnih.gov

Palladium-catalyzed reactions often involve the oxidative addition of a palladium(0) species to the epoxide ring, followed by insertion of a coupling partner and reductive elimination to afford the functionalized product. youtube.comyoutube.com These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds. For example, palladium catalysts can mediate the coupling of this compound with organometallic reagents, such as organoboranes and organostannanes, leading to the formation of functionalized alcohols with high regioselectivity and stereocontrol. nih.govosti.gov

Rhodium catalysts are also highly effective for various transformations of this epoxide. nih.govresearchgate.netrsc.org They can catalyze allylic alkylation reactions, where the epoxide acts as an electrophile, and the rhodium catalyst controls the regioselectivity and stereoselectivity of the nucleophilic attack. nih.gov Furthermore, rhodium complexes have been employed in C-H activation and functionalization reactions, opening up possibilities for direct modification of the benzyl (B1604629) group or other parts of the molecule. researchgate.net

| Transition Metal Catalyst | Reaction Type | Product Type | Reference |

| Palladium(0) complex | Cross-coupling | Functionalized alcohol | nih.govosti.gov |

| Rhodium(I) complex | Allylic alkylation | β-Substituted ketone precursor | nih.gov |

| Rhodium complex | C-H functionalization | Modified benzyl group | researchgate.net |

Specific ligands and reaction conditions are critical for the success of these transformations.

Organocatalytic Approaches to New Reactions of the Oxirane Ring

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. libretexts.org Small organic molecules, such as proline and its derivatives, can effectively catalyze the ring-opening of epoxides with high enantioselectivity. libretexts.orgwikipedia.orgwikipedia.org

Proline, a bifunctional organocatalyst, can activate the epoxide through hydrogen bonding and the formation of an enamine or iminium ion intermediate. libretexts.orgwikipedia.orgyoutube.com This activation facilitates the attack of a nucleophile on the oxirane ring. Proline-catalyzed reactions of epoxides with aldehydes or ketones can lead to the formation of aldol-type products with excellent stereocontrol. wikipedia.orgyoutube.com The stereochemical outcome of these reactions is often dictated by the specific enantiomer of proline used as the catalyst. libretexts.org

Other organocatalysts, such as chiral amines and thioureas, have also been successfully employed in the asymmetric ring-opening of epoxides. These catalysts operate through various activation modes, including hydrogen bonding and covalent catalysis, to achieve high levels of stereocontrol. The development of new organocatalytic methods for the transformation of this compound continues to be an active area of research, offering access to a wide range of chiral building blocks.

| Organocatalyst | Nucleophile | Product Type | Reference |

| L-Proline | Acetone | Aldol-type adduct | libretexts.orgwikipedia.org |

| Chiral Diamine | Nitrostyrene | Michael adduct | libretexts.org |

| Chiral Thiourea | Azide | Azido alcohol | N/A |

The efficiency and stereoselectivity of these reactions are highly dependent on the specific organocatalyst and reaction conditions.

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and often enhanced stability. For the selective transformation of this compound, various solid catalysts have been investigated.

Zeolites, with their well-defined pore structures and tunable acidity, are promising candidates for the shape-selective catalysis of epoxide reactions. nih.govnih.gov The Brønsted and Lewis acid sites within the zeolite framework can catalyze the ring-opening of the epoxide with high regioselectivity. nih.govnih.gov The confined environment of the zeolite pores can also influence the stereochemical outcome of the reaction.

Other heterogeneous catalysts, such as supported metal nanoparticles and solid acids, have also been explored for the transformation of this compound. For instance, palladium nanoparticles supported on a solid support can be used for hydrogenation reactions, leading to the cleavage of the benzyl ether group. Solid acid catalysts, such as sulfated zirconia, can be employed for the acid-catalyzed ring-opening of the epoxide, offering a recyclable alternative to homogeneous Brønsted acids.

| Heterogeneous Catalyst | Reaction Type | Product Type | Reference |

| H-ZSM-5 Zeolite | Ring-opening with alcohol | Alkoxy alcohol | nih.gov |

| Palladium on Carbon (Pd/C) | Hydrogenolysis | Diol | acs.org |

| Sulfated Zirconia | Hydrolysis | Diol | N/A |

The performance of heterogeneous catalysts is strongly influenced by their preparation method and surface properties.

Emerging Research Avenues and Future Perspectives in the Chemistry of R 2 Phenylmethoxyethyl Oxirane

Development of Novel and More Sustainable Synthetic Methodologies

The pursuit of greener and more efficient synthetic routes to enantiopure epoxides like (R)-(2-phenylmethoxyethyl)oxirane is a significant focus of contemporary research. Traditional methods often involve stoichiometric reagents and harsh reaction conditions. Current research is geared towards catalytic and biocatalytic methods that offer higher efficiency and a reduced environmental footprint.

One promising approach is the kinetic resolution of racemic mixtures. Biocatalytic resolution, using whole cells of microorganisms like Bacillus alcalophilus or isolated enzymes, has been demonstrated for analogous compounds such as benzyl (B1604629) glycidyl (B131873) ether. chemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This method involves the enantioselective hydrolysis of one enantiomer, leaving the other, desired enantiomer in high enantiomeric excess. For instance, the kinetic resolution of racemic benzyl glycidyl ether using Talaromyces flavus has been described. chemicalbook.comsigmaaldrich.com Similarly, whole cells of Bacillus alcalophilus have been used to resolve benzyl glycidyl ether, yielding (S)-benzyl glycidyl ether and (R)-3-benzyloxypropane-1,2-diol. chemicalbook.comchemicalbook.com The application of similar biocatalytic systems to the racemic mixture of (2-phenylmethoxyethyl)oxirane could provide a sustainable route to the desired (R)-enantiomer.

Another avenue is the asymmetric epoxidation of the corresponding alkene, 4-phenylmethoxy-1-butene. The use of highly selective enzymes, such as styrene (B11656) monooxygenases (SMOs), represents a green alternative to traditional chemical catalysis. nih.govnih.gov SMOs can catalyze the epoxidation of various alkenes with excellent enantiopurity under mild reaction conditions. nih.gov The development of recombinant E. coli expressing SMOs has shown great potential for the industrial-scale production of chiral epoxides. nih.govnih.gov

Furthermore, solvent-free synthesis of glycidyl ethers has been explored as a sustainable alternative to traditional methods that use hazardous solvents. chalmers.se These methods often employ a solid base and a phase transfer catalyst, simplifying purification and minimizing waste. chalmers.se

Table 1: Comparison of Synthetic Methodologies for Chiral Epoxides

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Chemical Asymmetric Epoxidation | High yields, well-established | Often requires expensive chiral catalysts and ligands | Applicable but may not be the most sustainable option |

| Biocatalytic Kinetic Resolution | High enantioselectivity, mild conditions, environmentally benign | Maximum theoretical yield of 50%, requires screening of biocatalysts | Highly promising for sustainable production |

| Enzymatic Asymmetric Epoxidation | Potentially high enantioselectivity and yield, green process | Requires enzyme development and optimization for specific substrates | A key area for future research and development |

| Solvent-Free Synthesis | Reduced solvent waste, simplified workup | May require optimization of catalyst and reaction conditions | A viable green chemistry approach for the synthesis of the racemic precursor |

Exploration of Unconventional Reactivity Modes and Synthetic Transformations

The reactivity of epoxides is typically dominated by nucleophilic ring-opening reactions. However, researchers are increasingly exploring unconventional transformations that can lead to rapid increases in molecular complexity from simple epoxide precursors. A significant area of interest is the use of epoxides in cascade reactions.

Epoxide-opening cascades, initiated by either acid or base catalysis, can lead to the formation of complex polycyclic ether natural products. nih.gov These cascades involve a series of sequential intramolecular ring-opening reactions, creating multiple rings in a single synthetic operation. For instance, the all-endo or all-exo cascade of polyepoxides can generate ladder-like polyether structures with high stereocontrol. nih.gov While direct examples with this compound are not yet prevalent in the literature, its structure makes it a suitable candidate for initiating such cascades, particularly in the synthesis of tetrahydrofuran-containing motifs. The phenylmethoxyethyl side chain could influence the stereochemical outcome of the cascade and offer a handle for further synthetic modifications.

Another unconventional approach is the Meinwald-type rearrangement of epoxides, which can be catalyzed by organocatalysts to yield enantioenriched carbonyl compounds. acs.orgnih.gov This rearrangement involves the Lewis or Brønsted acid-catalyzed conversion of an epoxide to a ketone or aldehyde. The development of asymmetric versions of this reaction using chiral catalysts opens up new possibilities for the transformation of epoxides like this compound into other valuable chiral building blocks.

Integration into Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The integration of chiral epoxides like this compound into MCRs is a promising strategy for the rapid synthesis of complex and stereochemically defined molecules.

Epoxides can serve as key electrophilic components in MCRs. For example, the ring-opening of an epoxide by a nucleophile generated in situ from other reaction components can initiate a sequence of reactions leading to diverse heterocyclic scaffolds. nih.gov The stereochemistry of the epoxide is often transferred to the final product, making this a powerful tool for asymmetric synthesis. The Passerini three-component reaction, for instance, has been adapted to include epoxy-aldehydes, leading to the formation of epoxy-α-acyloxycarboxamides. nih.gov The potential of this compound in similar MCRs could lead to novel libraries of chiral compounds with potential biological activity.

Cascade reactions that combine epoxide ring-opening with other transformations are also an active area of research. A one-pot protocol for the synthesis of benzothiaoxazepine-1,1'-dioxides has been developed involving an epoxide cascade reaction. acs.org This process combines epoxide ring-opening with an intramolecular SNAr or oxa-Michael cyclization. acs.org The versatility of this compound makes it an attractive substrate for the development of new cascade reactions, enabling the efficient construction of complex molecular architectures.

Green Chemistry Principles in the Synthesis and Utilization of the Compound

The principles of green chemistry are increasingly guiding the development of chemical processes. The synthesis and use of this compound are well-suited for the application of these principles.

Renewable Feedstocks: The synthesis of glycidyl ethers from bio-renewable alcohols, such as those derived from terpenes, is a growing area of interest. rsc.org While the phenylmethoxyethanol precursor for the target compound is not directly from a renewable source, the development of bio-based routes to aromatic compounds could enhance its green credentials.

Catalysis: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green chemistry. As discussed in section 8.1, the use of biocatalysts and chemocatalysts for the synthesis of this compound significantly improves the sustainability of the process. chemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comnih.govnih.gov

Atom Economy: MCRs and cascade reactions, as highlighted in section 8.3, are excellent examples of atom-economical processes. nih.gov By incorporating multiple reactants into a single product in one step, these reactions minimize waste generation.

Safer Solvents: Research into solvent-free synthesis of glycidyl ethers directly addresses the green chemistry principle of using safer solvents and auxiliaries. chalmers.se Where solvents are necessary, the use of greener alternatives is being explored.

The application of these principles not only reduces the environmental impact but can also lead to more efficient and cost-effective chemical processes.

Advanced Spectroscopic Techniques for Mechanistic Insights (excluding basic characterization)

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques play a pivotal role in elucidating these mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Beyond simple structural confirmation, advanced NMR techniques can provide detailed mechanistic insights. For instance, the use of chiral solvating agents (CSAs) in NMR spectroscopy can be used to determine the enantiomeric purity of chiral epoxides and to correlate the NMR signals to the absolute configuration. rsc.orgacs.org Optically active solvents like 2,2,2-trifluorophenylethanol can induce enantiomeric spectral dissimilarities, allowing for the direct observation and quantification of enantiomers. rsc.org

Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for determining the stereochemistry of reaction products, which is essential for understanding the stereochemical course of a reaction. ipb.pt In situ NMR monitoring of reactions can provide real-time kinetic data, helping to identify reaction intermediates and elucidate complex reaction pathways, such as those in cascade reactions. rsc.org For example, NMR studies have been used to provide evidence for the formation of transient species like allene (B1206475) oxides in the epoxidation of allenamides. nih.gov

Table 2: Advanced Spectroscopic Techniques and Their Application

| Technique | Information Gained | Relevance to this compound |

| NMR with Chiral Solvating Agents | Enantiomeric purity, absolute configuration | Crucial for quality control and mechanistic studies of asymmetric reactions |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity, stereochemistry of products | Elucidation of the structure and stereochemical outcome of complex reactions |

| In Situ NMR Spectroscopy | Reaction kinetics, identification of intermediates | Mechanistic understanding of cascade and multi-component reactions |

| Mass Spectrometry (e.g., ESI-MS) | Identification of transient intermediates | Trapping and characterization of short-lived species in reaction pathways |

Q & A

Q. What are the established synthetic routes for (R)-(2-phenylmethoxyethyl)oxirane, and how do reaction conditions influence enantiomeric purity?

The compound is synthesized via epoxidation of a substituted alkene using peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures to minimize side reactions and ensure stereochemical control . A modified route from (R)-aspartic acid involves benzyloxyethyl group introduction followed by epoxide formation, achieving >97% enantiomeric purity through chiral resolution . Key parameters include solvent polarity (to stabilize transition states) and temperature (to suppress racemization).

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- FTIR-ATR : Quantifies oxirane oxygen content (OOC) via absorbance at 820–850 cm⁻¹, validated against chemical titration (r² = 0.995) .

- Electronic Circular Dichroism (ECD) : Resolves stereochemistry using CAM-B3LYP/STOT computational models, validated against EOM-CCSD benchmarks .

- NMR : Distinguishes epoxide protons (δ 3.1–3.5 ppm) and benzyloxy groups (δ 4.5–5.0 ppm) .

Q. What safety protocols are essential when handling this epoxide in laboratory settings?

- PPE : NIOSH/MSHA-approved respirators, EN149-compliant gloves, and chemical-resistant goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile epoxide intermediates.

- Spill Management : Neutralize with alcohol-resistant foam or dry chemical agents .

Advanced Research Questions

Q. How can reaction kinetics and competing pathways during epoxidation be monitored in real time?

Oxirane Oxygen Content (OOC) analysis tracks epoxidation progress via FTIR-ATR or AOCS Cd 9-57 titration. Concurrent epoxide ring-opening by nucleophiles (e.g., water) reduces OOC over time, requiring kinetic modeling to optimize reaction termination points (e.g., OOC peaks at 0.81% in 3 hours before decline) . Iodine Value (IV) analysis complements OOC by measuring alkene conversion (e.g., 96% IV reduction confirms epoxidation efficiency) .

Q. What computational strategies predict the electronic and steric effects of substituents on epoxide reactivity?

Correlation-consistent basis sets (e.g., [5s4p3d2f1g] for oxygen) at the CCSD(T) level achieve 94–97% correlation energy accuracy, critical for modeling stereoelectronic effects of the phenylmethoxy group . TD-DFT simulations (CAM-B3LYP/STOT) reproduce ECD spectra and vibronic coupling for stereochemical assignments .

Q. How can response surface methodology (RSM) optimize epoxidation yield and selectivity?

RSM with ANOVA identifies significant factors (e.g., catalyst loading, temperature) and interaction terms (e.g., AB for acid:alkene ratio). A high F-value (3189.46) and R² (0.9998) confirm model reliability for scaling epoxidation while minimizing side reactions like ring-opening .

Q. What strategies enable the synthesis of fluorinated analogs (e.g., difluoromethyl derivatives) for structure-activity studies?

- Fluorinating agents : Selectively substitute hydrogen with fluorine in alkene precursors before epoxidation .

- Chiral auxiliaries : Use (R)-configured starting materials to retain stereochemistry during fluorination .

- Purification : Continuous flow processes with real-time OOC monitoring ensure >99% purity in industrial-scale syntheses .

Q. How do steric and electronic effects of the phenylmethoxy group influence nucleophilic ring-opening reactions?

- Base-catalyzed (SN2) : Nucleophiles attack the less hindered epoxide carbon, favored by low steric bulk (e.g., methoxide) .

- Acid-catalyzed (SN1) : Stabilization of carbocation intermediates directs attack to the more substituted carbon .

- Substituent effects : Electron-donating groups (e.g., methoxy) reduce electrophilicity, slowing ring-opening kinetics .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.